Trimethoprim-d9: A Technical Guide for Researchers and Drug Development Professionals
Trimethoprim-d9: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on Trimethoprim-d9, its chemical structure, and its application as an internal standard in the bioanalysis of Trimethoprim.
Introduction to Trimethoprim-d9
Trimethoprim-d9 is the deuterium-labeled analogue of Trimethoprim, a bacteriostatic antibiotic widely used for the treatment of various bacterial infections.[1] In the realm of analytical chemistry and drug development, Trimethoprim-d9 serves as an ideal internal standard for the quantification of Trimethoprim in biological matrices such as plasma and urine.[1] Its utility is particularly prominent in sensitive and specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of nine deuterium atoms results in a distinct mass-to-charge ratio (m/z) from the unlabeled drug, while maintaining nearly identical physicochemical properties, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to reliable and precise quantification of Trimethoprim.
Chemical Structure and Properties
The chemical structure of Trimethoprim-d9 is identical to that of Trimethoprim, with the exception of the nine hydrogen atoms on the three methoxy groups being replaced by deuterium atoms.
Chemical Structure of Trimethoprim:
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Chemical Structure of Trimethoprim-d9:
The nine hydrogen atoms of the three -OCH₃ groups are substituted with deuterium (D).
Physicochemical Properties
A summary of the key physicochemical properties of Trimethoprim-d9 is presented in the table below.
| Property | Value |
| Chemical Name | 5-[(3,4,5-tris(methoxy-d3)phenyl)methyl]pyrimidine-2,4-diamine |
| Synonyms | 2,4-Diamino-5-(3,4,5-tri(methoxy-d3)benzyl)pyrimidine |
| CAS Number | 1189460-62-5 |
| Molecular Formula | C₁₄H₉D₉N₄O₃ |
| Molecular Weight | 299.37 g/mol |
| Appearance | Off-White Solid |
| Storage Temperature | -20°C |
Application in Bioanalytical Methods
Trimethoprim-d9 is predominantly used as an internal standard in validated bioanalytical methods for the quantification of Trimethoprim in pharmacokinetic and bioequivalence studies. The following sections detail a representative experimental protocol for the simultaneous determination of Trimethoprim and Sulfamethoxazole in human plasma using LC-MS/MS, a common clinical application.
Experimental Protocol: Quantification of Trimethoprim in Human Plasma
This protocol is a synthesized representation of methodologies described in the scientific literature for the quantification of Trimethoprim in human plasma using Trimethoprim-d9 as an internal standard.[2][3][4][5]
3.1.1. Materials and Reagents
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Trimethoprim reference standard
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Trimethoprim-d9 internal standard
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Sulfamethoxazole reference standard
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Control human plasma (with anticoagulant, e.g., K₂EDTA)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Ultrapure water
3.1.2. Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimethoprim and Trimethoprim-d9 by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Trimethoprim stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the Trimethoprim-d9 stock solution with acetonitrile to a final concentration of 20 nM.[3]
3.1.3. Sample Preparation
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Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
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Add 400 µL of the internal standard working solution (20 nM Trimethoprim-d9 in acetonitrile) to each well.[3] This step facilitates protein precipitation.
-
Vortex the plate for 5 minutes at 500 rpm to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[3]
-
Reconstitute the dried residue in 100 µL of a 1:3 methanol:water solution.[3]
-
Vortex the plate for 5 minutes at 500 rpm before analysis.[3]
3.1.4. LC-MS/MS Instrumentation and Conditions
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Liquid Chromatograph: Agilent 1200 series or equivalent[2]
-
Mass Spectrometer: Agilent 6460 series triple quadrupole or equivalent[2]
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Analytical Column: Biphenyl column or a C18 column (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm)[2][3]
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Mobile Phase A: Water with 0.1% formic acid[2]
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Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
Flow Rate: 0.75 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
MS/MS Transitions:
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Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1
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Trimethoprim-d9: Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 230.1 (or other suitable product ion)
-
Quantitative Data and Method Validation
The performance of bioanalytical methods utilizing Trimethoprim-d9 is rigorously assessed through a validation process. Key validation parameters are summarized in the tables below, compiled from various studies.
Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Trimethoprim | Dried Plasma Spots | 100 - 50,000 | >0.99 | [2] |
| Trimethoprim | Dried Urine Spots | 500 - 250,000 | >0.99 | [2] |
| Trimethoprim | Serum | 1.2 - 40 (µg/mL) | 0.9954 | [4][5] |
Accuracy and Precision
Intra-day and Inter-day Precision and Accuracy for Trimethoprim in Dried Plasma Spots [2]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 100 | 8.5 | 105.0 | 9.2 | 103.0 |
| Low | 300 | 6.2 | 102.3 | 7.8 | 101.7 |
| Mid | 4,000 | 5.1 | 101.5 | 6.5 | 100.8 |
| High | 40,000 | 4.8 | 100.3 | 5.9 | 100.5 |
Intra-assay and Inter-assay Precision for Trimethoprim in Serum [4][5]
| Parameter | Value |
| Intra-assay Precision (%CV) | <7% |
| Inter-assay Precision (%CV) | <10% |
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the quantification of Trimethoprim in a biological matrix using Trimethoprim-d9 as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
